VT-464 (R enantiomer)

Descripción general

Descripción

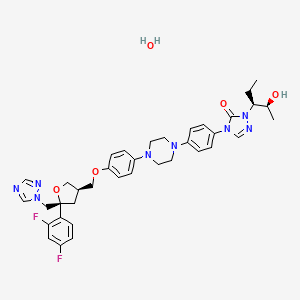

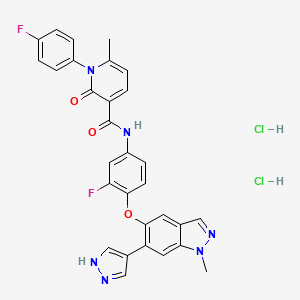

VT-464 (R enantiomer), also known as Seviteronel, is the R enantiomer of Seviteronel (VT-464). It is a potent CYP17 lyase inhibitor with an IC50 value of 69 nM . The specific activity of the R enantiomer is currently unknown .

Synthesis Analysis

VT-464 selectively inhibits CYP17A1 lyase, a key enzyme for sex steroid biosynthesis primarily expressed in the testes and adrenal gland . This inhibition depletes androgen biosynthesis, which is crucial in the treatment of metastatic castration-resistant prostate cancer (CRPC) .Chemical Reactions Analysis

VT-464 targets the CYP17A1 lyase, inhibiting both the 17α-hydroxylase (hydroxylase) and 17,20-lyase (lyase) reactions catalyzed by CYP17A1 . This results in the depletion of androgen biosynthesis .Aplicaciones Científicas De Investigación

Anticancer Activity in Prostate Cancer : VT-464 has shown promising results in preclinical models of castrate-resistant prostate cancer (CRPC). It acts as a novel, nonsteroidal, small-molecule inhibitor of CYP17A1 with 17,20-lyase selectivity. In studies comparing VT-464 with abiraterone (ABI), VT-464 demonstrated greater suppression of the androgen receptor (AR) axis, which is crucial in prostate cancer progression. This suppression is attributed to both selective suppression of androgen synthesis and direct AR antagonism (Toren et al., 2014).

Effectiveness in CRPC Treatment : Clinical studies have evaluated the safety, tolerability, and pharmacodynamic effects of VT-464 in patients with CRPC. These studies have shown objective responses in patients treated with VT-464, indicating its potential as a treatment option for CRPC (Nordquist et al., 2016).

Application in Breast Cancer : Research has also explored the therapeutic potential of VT-464 in breast cancer. Studies have found that VT-464 is effective in inhibiting the proliferation of both ER-positive and ER-negative breast cancer cell lines in vitro. It also showed effectiveness in a tamoxifen-resistant model of breast cancer, supporting its potential as an effective oral therapy option for AR-positive breast cancer (Ellison et al., 2016).

Phase 1/2 Clinical Studies : VT-464 has been the subject of Phase 1/2 clinical studies, assessing its efficacy and safety in patients with AR-positive triple-negative breast cancer or ER-positive breast cancer resistant to aromatase inhibitors. These studies aim to establish the optimal dosing and evaluate its safety profile, efficacy, and impact on circulating tumor biomarkers and hormones (Gucalp et al., 2016).

Potential for Precision Medicine : VT-464 has shown potential for use in precision medicine, especially in CRPC patients with specific AR mutations. It effectively reduces intratumoral androgens and demonstrates a significant reduction in tumor growth in preclinical models, suggesting its potential for treating CRPC based on AR mutation status (Maity et al., 2016).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for VT-464 indicates that it is not generally well-tolerated nor associated with significant clinical responses in patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously received enzalutamide . Further investigation of single-agent seviteronel in this patient population is not warranted .

Direcciones Futuras

While the use of VT-464 (R enantiomer) as a single agent in patients with mCRPC who had previously received enzalutamide is not recommended due to limited tolerability and insufficient clinical activity , studies investigating seviteronel with low-dose dexamethasone are ongoing in patients with androgen receptor-positive tumors .

Propiedades

IUPAC Name |

(1R)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAJOQFSNYJMF-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

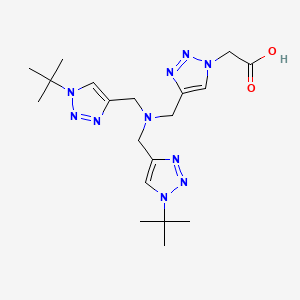

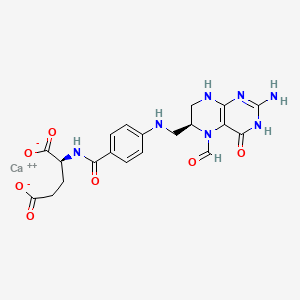

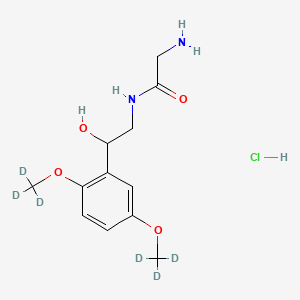

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)

![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)